molecular formula C33H38N2O5 B565070 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS No. 1356011-61-4

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No. B565070
M. Wt: 542.676
InChI Key: RWCSKKNSVKJXAY-WUFINQPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a chemical compound with the molecular formula C33H38N2O5 and a molecular weight of 542.67 . It is an ester-protected metabolite of benazepril .


Molecular Structure Analysis

The molecule contains a total of 81 bonds, including 43 non-H bonds, 21 multiple bonds, 13 rotatable bonds, 3 double bonds, and 18 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 2 aliphatic esters, 1 aliphatic tertiary amide, and 1 secondary amine .


Physical And Chemical Properties Analysis

The molecule contains a total of 78 atoms; 38 Hydrogen atoms, 33 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .

Scientific Research Applications

Synthesis Processes and Optimization

  • Synthesis of Benazepril Precursors : A new synthesis process for the preparation of 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazepine 1-acetate tert butyl ester (EPTAB), a precursor of benazepril HCl, was developed. The reaction conditions were optimized, and the diastereomeric products were separated by flash column chromatography. The structures of the products were characterized with IR and NMR (Hassan et al., 2007).

  • Preparation of Benazepril Intermediate : Research disclosed a novel process using L-homphenylalanine alkyl ester, tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine, and 3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine as starting materials for synthesis through alkylation. The effect of reaction conditions on yield and diastereomer ratio was explored (Hassan et al., 2007).

Catalysis and Chemical Transformations

  • Solid-Phase Synthetic Method for α-Amino Acids : A solid supported glycineimine t-butyl ester was applied to the synthesis of α-amino acids. Phase-transfer catalytic alkylation followed by acidic hydrolysis and benzoylation produced N-benzoyl-α-amino acid tert-butyl esters in high yields (up to 92%) (Park et al., 2005).

  • Enantioselective Alkylation and Glycine Derivative Synthesis : Enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester was achieved, leading to the synthesis of (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid tert-butyl ester using chiral phase-transfer catalysts (Shirakawa et al., 2014).

  • Cycloaddition Reactions to Phenylazocarboxylates : Phenylazocarboxylic tert-butyl esters, when reacted with glycine imines in a one-pot reaction, yielded highly substituted 1,2,4-triazoles, showcasing a novel approach to cycloaddition reactions (Lasch & Heinrich, 2015).

properties

IUPAC Name

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKKNSVKJXAY-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675670
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

CAS RN

1356011-61-4
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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